molecular formula C12H13ClN2 B11884644 Phenyl(pyridin-4-yl)methanamine hydrochloride

Phenyl(pyridin-4-yl)methanamine hydrochloride

Cat. No.: B11884644
M. Wt: 220.70 g/mol
InChI Key: YBCKPYNABGIPHG-UHFFFAOYSA-N
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Description

Phenyl(pyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2. It is a crystalline solid that is often used in various research and industrial applications. The compound is known for its unique structure, which includes a phenyl group attached to a pyridin-4-yl group via a methanamine linkage, and it is stabilized as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(pyridin-4-yl)methanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of pyridine-4-carboxaldehyde with phenylmagnesium bromide to form the corresponding alcohol, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the final product in high purity. The reaction conditions are optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Phenyl(pyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of phenyl(pyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl(pyridin-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    (4-Fluorophenyl)(pyridin-4-yl)methanamine hydrochloride: This compound has a similar structure but includes a fluorine atom, which can alter its chemical properties and biological activity.

    (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride: This compound includes a piperidine ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

phenyl(pyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H12N2.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-9,12H,13H2;1H

InChI Key

YBCKPYNABGIPHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)N.Cl

solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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